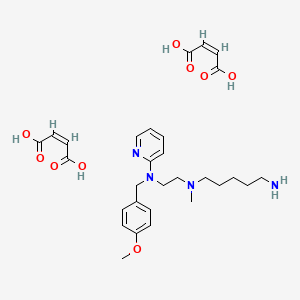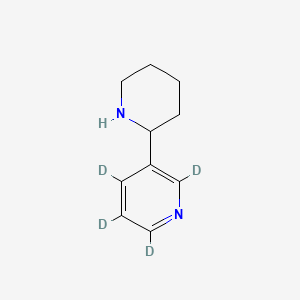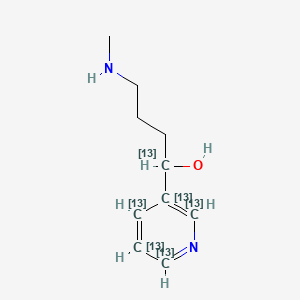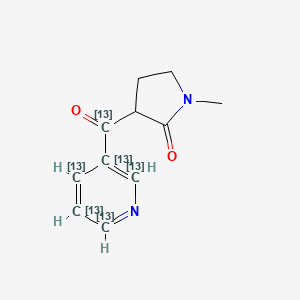
Bromomethylmethanthiosulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with the molecular formula C₂H₅BrO₂S₂ and a molecular weight of 205.09 g/mol . It is a reactive thiol-specific reagent widely used in various fields of research, including medical, environmental, and industrial research. This compound is particularly known for its ability to modify proteins and peptides by reacting with thiol groups to form mixed disulfides .
Wissenschaftliche Forschungsanwendungen
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and has been shown to be highly efficient. The preparation involves the following steps:
Reaction of Thiols with Paraformaldehyde and HBr/AcOH: This reaction produces bromomethyl sulfides, which are valuable synthetic intermediates.
Alternative Methods: Other methods include using dibromomethane in basic media or hydroxymethylation followed by substitution.
Analyse Chemischer Reaktionen
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include paraformaldehyde, hydrobromic acid, and acetic acid.
Wirkmechanismus
The primary mechanism of action of Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it an effective tool for modifying proteins and peptides. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane can be compared with other thiol-specific reagents, such as:
Chloromethyl Methanethiosulfonate: Similar in structure but uses chlorine instead of bromine.
Iodomethyl Methanethiosulfonate: Uses iodine instead of bromine and is more electrophilic.
Methanesulfonates: These compounds are biological alkylating agents and have different mechanisms of action compared to Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane.
Bromomethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is unique due to its high reactivity and specificity towards thiol groups, making it a valuable reagent in various fields of research .
Eigenschaften
CAS-Nummer |
887353-78-8 |
|---|---|
Molekularformel |
C2H5BrO2S2 |
Molekulargewicht |
205.1 g/mol |
IUPAC-Name |
bromo(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3 |
InChI-Schlüssel |
FRGZCWVWEDJYGY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCBr |
Kanonische SMILES |
CS(=O)(=O)SCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)



![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)





